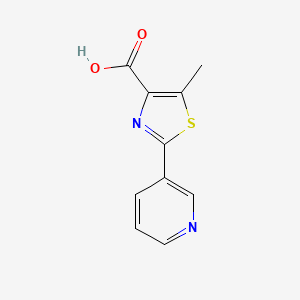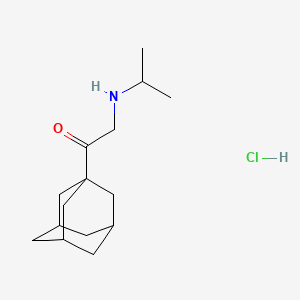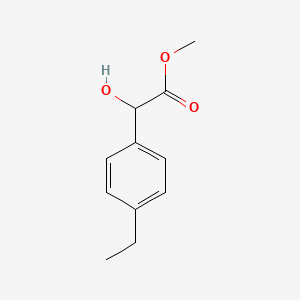
5-(Dimethoxymethyl)-2-fluorobenzaldehyde
Übersicht
Beschreibung
5-(Dimethoxymethyl)-2-fluorobenzaldehyde: is an organic compound that features a benzaldehyde core substituted with a fluorine atom at the second position and a dimethoxymethyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethoxymethyl)-2-fluorobenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorobenzaldehyde derivative.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Catalysts: Employing efficient catalysts to enhance the reaction rate and yield.
Purification: Implementing purification techniques such as distillation or crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 5-(Dimethoxymethyl)-2-fluorobenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products:
Oxidation: Formation of 5-(Dimethoxymethyl)-2-fluorobenzoic acid.
Reduction: Formation of 5-(Dimethoxymethyl)-2-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 5-(Dimethoxymethyl)-2-fluorobenzaldehyde serves as a building block in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It is used in research to study the mechanisms of various organic reactions.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the interactions of fluorinated aromatic compounds with biological systems.
Medicine:
Drug Development: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 5-(Dimethoxymethyl)-2-fluorobenzaldehyde involves its interaction with specific molecular targets. The fluorine atom can influence the electronic properties of the benzaldehyde core, affecting its reactivity and interactions with other molecules. The dimethoxymethyl group can also play a role in modulating the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
5-(Methoxymethyl)-2-fluorobenzaldehyde: Similar structure but with a single methoxy group instead of a dimethoxymethyl group.
2-Fluorobenzaldehyde: Lacks the dimethoxymethyl substitution.
5-(Dimethoxymethyl)benzaldehyde: Lacks the fluorine substitution.
Uniqueness:
Electronic Effects: The presence of both the fluorine atom and the dimethoxymethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions.
Versatility: The compound’s structure allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
5-(dimethoxymethyl)-2-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-13-10(14-2)7-3-4-9(11)8(5-7)6-12/h3-6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOACLZSTLHQPNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=C(C=C1)F)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3126401.png)










![4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B3126489.png)

![Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B3126509.png)
